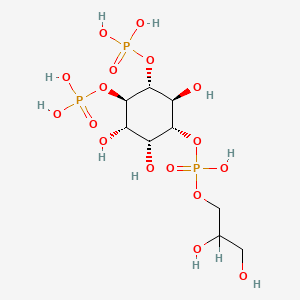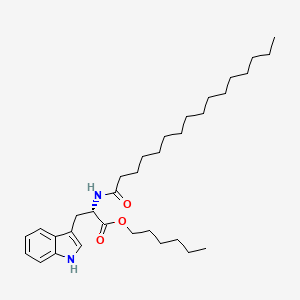
1,2,4,5-Tetrafluorobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4,5-tetrafluorobenzene derivatives involves strategic methodologies, including aromatic nucleophilic substitution reactions. A notable example is the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. This method highlights the reactivity of tetrafluorobenzene under specific conditions and its utility in forming complex molecules with significant potential in redox chemistry and materials science (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetrafluorobenzene has been elucidated through gas-phase electron diffraction and ab initio calculations. These studies reveal that the benzene ring maintains a high degree of symmetry, with minimal deviation in the C–C(F)–C angles and bond lengths. The precise geometry includes bond lengths (C–C and C–F) and angles that highlight the influence of fluorine substitutions on the benzene ring's structure, providing insights into the electronic distribution and potential reactivity patterns of the molecule (Schei, Almenningen, & Almlöf, 1984).
Chemical Reactions and Properties
The reactivity of 1,2,4,5-tetrafluorobenzene encompasses a variety of chemical transformations, including its role in forming C–H⋯F–C hydrogen bonds and participating in synthesis reactions leading to organolithium intermediates. These reactions are pivotal for further chemical manipulations, offering pathways to synthesize diverse fluorinated aromatic compounds with unique properties and potential applications in various fields, such as materials science and catalysis (Tamborski & Soloski, 1969).
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
1,2,4,5-Tetrafluorobenceno: es ampliamente utilizado como intermediario en la síntesis orgánica {svg_1}. Su estructura única permite la introducción de átomos de flúor en otros compuestos, lo que puede alterar significativamente sus propiedades químicas y físicas. Esto es particularmente útil en la síntesis de fármacos y agroquímicos avanzados, donde la fluoración puede mejorar la eficacia y la estabilidad.
Investigación Farmacéutica
En la investigación farmacéutica, This compound sirve como bloque de construcción para el desarrollo de nuevos fármacos {svg_2}. Su anillo de benceno tetrafluorado es un componente clave en la estructura molecular de muchos compuestos medicinales, contribuyendo a su potencia y selectividad.
Cristales Líquidos
This compound: se emplea en la síntesis de cristales líquidos {svg_3}. Los átomos de flúor contribuyen al comportamiento mesomórfico de estos materiales, que son esenciales para las tecnologías de visualización utilizadas en televisores, monitores y teléfonos inteligentes.
Química Analítica
En química analítica, This compound puede utilizarse como compuesto estándar o de referencia en diversas técnicas espectroscópicas y cromatográficas debido a su estructura y propiedades bien definidas {svg_4}.
Mecanismo De Acción
Target of Action
1,2,4,5-Tetrafluorobenzene is a chemical compound with the formula C6H2F4. It is primarily used in organic synthesis reactions and as a solvent . .
Mode of Action
It is known to participate in reactions involving fluorine displacement
Biochemical Pathways
As a solvent and reagent in organic synthesis, it is likely to interact with a wide range of molecules, but these interactions would be highly dependent on the specific context of the reaction .
Result of Action
As a solvent and reagent in organic synthesis, its effects would be highly dependent on the specific context of the reaction .
Action Environment
The action, efficacy, and stability of 1,2,4,5-Tetrafluorobenzene are likely to be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the NIST Chemistry WebBook provides data on the thermochemistry of 1,2,4,5-Tetrafluorobenzene, which could be relevant for understanding its stability under different conditions .
Propiedades
IUPAC Name |
1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUIOOHCIQXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186367 | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327-54-8 | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 327-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrafluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB3CL8US2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrafluorobenzene?
A1: 1,2,4,5-Tetrafluorobenzene has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol.
Q2: What spectroscopic data is available for 1,2,4,5-Tetrafluorobenzene?
A2: Researchers have utilized various spectroscopic techniques to characterize 1,2,4,5-Tetrafluorobenzene. These include: * NMR Spectroscopy: 1H and 19F NMR have been used to determine the structure and study the reactions of 1,2,4,5-Tetrafluorobenzene. [, , ] * Infrared Spectroscopy: Infrared (IR) studies, including fluorescence-detected infrared spectroscopy, have provided information on the intermolecular interactions of 1,2,4,5-Tetrafluorobenzene, particularly in the context of cluster formation. [, ] * UV-Vis Spectroscopy: UV-Vis spectroscopy, combined with theoretical calculations, has been employed to investigate the electronic structure of 1,2,4,5-Tetrafluorobenzene and its derivatives, including the impact of fluorine substitution. []
Q3: How does the structure of polymers containing 1,2,4,5-Tetrafluorobenzene affect their properties?
A3: The incorporation of 1,2,4,5-Tetrafluorobenzene into polymers can significantly impact their properties. For instance, semifluorinated polyarylenes with kinked backbone structures, synthesized using 1,2,4,5-Tetrafluorobenzene, have shown tunable glass transition temperatures based on the choice of alkoxy substituents. []
Q4: What role does 1,2,4,5-Tetrafluorobenzene play in direct arylation reactions?
A4: 1,2,4,5-Tetrafluorobenzene acts as an electrophilic coupling partner in direct arylation reactions, facilitating the formation of C-C bonds with various aromatic and heteroaromatic compounds. This approach has been successfully employed in the synthesis of conjugated polymers, including poly(phenylene ethynylenes) and polyfluorenes. [, , , , , ]
Q5: How does the choice of solvent affect direct arylation polymerization involving 1,2,4,5-Tetrafluorobenzene?
A5: The choice of solvent significantly impacts the direct arylation polymerization of 1,2,4,5-Tetrafluorobenzene. Low-polar solvents like toluene favor linear polymer formation, while polar solvents like DMAc can lead to side reactions and network formation. []
Q6: How has computational chemistry been applied to study 1,2,4,5-Tetrafluorobenzene and its derivatives?
A6: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate various aspects of 1,2,4,5-Tetrafluorobenzene and related compounds. These include: * Predicting the electron affinity of fluorobenzenes, including 1,2,4,5-Tetrafluorobenzene. [] * Investigating the potential energy surfaces of dimer radical anions of polyfluoroarenes, providing insights into their structure and stability. [] * Understanding the interplay between hydrogen bonding and π-stacking interactions in complexes of 1,2,4,5-Tetrafluorobenzene with other molecules. [] * Optimizing molecular geometries of osmium-containing metallacyclophanes and their complexes with various guest molecules, including 1,2,4,5-Tetrafluorobenzene. [] * Analyzing the vibrational frequencies and electronic transitions of the 1,2,4,5-Tetrafluorobenzene cation, providing information on its bonding characteristics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

